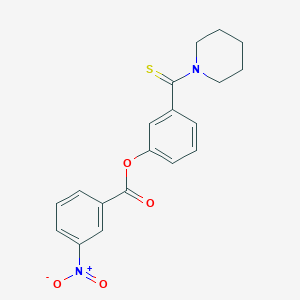![molecular formula C18H14FN3O3S3 B11657009 4-fluoro-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11657009.png)
4-fluoro-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-FLUORO-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE is a complex organic compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a fluorine atom, a thiazolidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiophene derivative with a suitable aldehyde under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Benzohydrazide Moiety: The benzohydrazide moiety is synthesized by reacting 4-fluorobenzaldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the thiazolidine derivative with the benzohydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-FLUORO-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic and optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-FLUORO-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress pathways, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-FLUORO-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(PHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE
- 4-FLUORO-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(FURAN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE
Uniqueness
The uniqueness of 4-FLUORO-N’-{3-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]PROPANOYL}BENZOHYDRAZIDE lies in its specific structural features, such as the presence of the thiophene moiety and the fluorine atom. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H14FN3O3S3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-fluoro-N'-[3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
InChI |
InChI=1S/C18H14FN3O3S3/c19-12-5-3-11(4-6-12)16(24)21-20-15(23)7-8-22-17(25)14(28-18(22)26)10-13-2-1-9-27-13/h1-6,9-10H,7-8H2,(H,20,23)(H,21,24)/b14-10- |
InChI Key |
BPGRZMGVYJXVMM-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11656932.png)
![methyl [2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B11656943.png)
![3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11656959.png)
![4-[(4-Ethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B11656969.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11656970.png)
![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11656972.png)
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11656975.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11656978.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11656992.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11656993.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11656997.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide](/img/structure/B11656999.png)
![2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate](/img/structure/B11657013.png)
